2-(3,5-Dimethylphenyl)-7-(methylamino)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(3,5-Dimethylphenyl)-7-(methylamino)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a dimethylphenyl group and a methylamino group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-7-(methylamino)-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 3,5-dimethylbenzaldehyde with an appropriate amine to form an imine intermediate This intermediate is then subjected to cyclization under acidic or basic conditions to yield the isoindoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-7-(methylamino)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-7-(methylamino)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-7-(methylamino)-2,3-dihydro-1H-isoindol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis [2-(3,5-dimethylphenyl)-4-methyl-quinoline] (acetylacetonate)iridium (III)
Uniqueness
2-(3,5-Dimethylphenyl)-7-(methylamino)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoindoline core and the presence of both dimethylphenyl and methylamino groups make it a versatile compound for various applications.
Properties
CAS No. |
651733-82-3 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-7-(methylamino)-3H-isoindol-1-one |
InChI |
InChI=1S/C17H18N2O/c1-11-7-12(2)9-14(8-11)19-10-13-5-4-6-15(18-3)16(13)17(19)20/h4-9,18H,10H2,1-3H3 |
InChI Key |
OXZXDQOIXHLDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2=O)C(=CC=C3)NC)C |
Origin of Product |
United States |
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